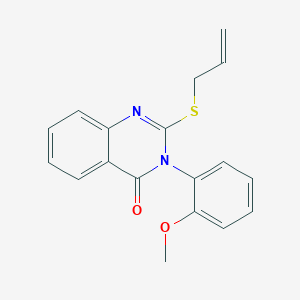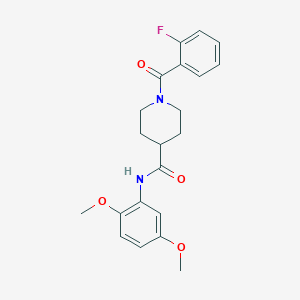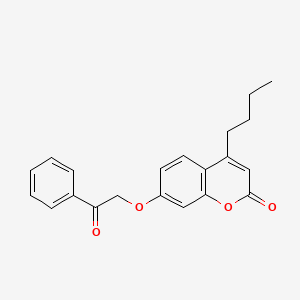
2-(allylthio)-3-(2-methoxyphenyl)-4(3H)-quinazolinone
Overview
Description
2-(allylthio)-3-(2-methoxyphenyl)-4(3H)-quinazolinone is a chemical compound that belongs to the class of quinazolinone derivatives. It is a promising molecule with potential applications in the field of medicinal chemistry. This compound has attracted the attention of researchers due to its unique structure and various biological activities.
Mechanism of Action
The mechanism of action of 2-(allylthio)-3-(2-methoxyphenyl)-4(3H)-quinazolinone is not fully understood. However, it has been suggested that the compound exerts its biological activities by interacting with various cellular targets. The compound has been reported to inhibit the activity of enzymes involved in cancer cell growth and proliferation. It has also been shown to disrupt the cell membrane of fungi and bacteria, leading to their death. Additionally, the compound has been reported to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. The compound has been reported to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the growth and proliferation of cancer cells by inhibiting the activity of enzymes involved in DNA synthesis and repair. Additionally, the compound has been reported to disrupt the cell membrane of fungi and bacteria, leading to their death. The compound has also exhibited anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(allylthio)-3-(2-methoxyphenyl)-4(3H)-quinazolinone in lab experiments include its unique structure and various biological activities. The compound has shown promising results in inhibiting the growth of cancer cells, inducing apoptosis, and exhibiting antifungal and antimicrobial activities. However, the limitations of using the compound in lab experiments include the multi-step synthesis process and the need for careful optimization to obtain a high yield of the final product.
Future Directions
There are several future directions for research on 2-(allylthio)-3-(2-methoxyphenyl)-4(3H)-quinazolinone. One direction is to further investigate the mechanism of action of the compound. Understanding the cellular targets and pathways involved in the biological activities of the compound could lead to the development of more effective drugs. Another direction is to explore the potential of the compound as a therapeutic agent for various diseases. The compound has shown promising results in inhibiting the growth of cancer cells, inducing apoptosis, and exhibiting antifungal and antimicrobial activities. Additionally, the compound has exhibited anti-inflammatory activity, which could be beneficial in the treatment of various inflammatory diseases. Finally, future research could focus on optimizing the synthesis method of the compound to obtain a higher yield of the final product.
Scientific Research Applications
2-(allylthio)-3-(2-methoxyphenyl)-4(3H)-quinazolinone has been extensively studied for its biological activities. It has been reported to exhibit anticancer, antifungal, antimicrobial, and anti-inflammatory activities. The compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. It has also exhibited potent antifungal and antimicrobial activities against various strains of fungi and bacteria. Additionally, the compound has shown anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Properties
IUPAC Name |
3-(2-methoxyphenyl)-2-prop-2-enylsulfanylquinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-3-12-23-18-19-14-9-5-4-8-13(14)17(21)20(18)15-10-6-7-11-16(15)22-2/h3-11H,1,12H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPCNPMRPVJBCHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C3=CC=CC=C3N=C2SCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(2,4-dichlorophenyl)-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B4771075.png)

![1-[2-(2-methoxyphenoxy)propanoyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4771110.png)
![2-{[4-allyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B4771118.png)
![N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4771133.png)

![2-{[2-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B4771143.png)
![2-[(2,6-diethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B4771145.png)

![N-[2-(4-butyryl-1-piperazinyl)-5-chlorophenyl]benzamide](/img/structure/B4771152.png)
![2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(2-methylcyclohexyl)acetamide](/img/structure/B4771156.png)
![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4771164.png)
![N-isopropyl-1'-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B4771170.png)
![N-cyclopropyl-2-[(3,4-dimethylphenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4771184.png)
